molecular formula C11H18N2O8 B1310825 (s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid CAS No. 15250-41-6

(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid

Cat. No. B1310825
CAS RN: 15250-41-6
M. Wt: 306.27 g/mol
InChI Key: XNCSCQSQSGDGES-ZETCQYMHSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include its role or function if it is commonly used in a specific context, such as in a biological or industrial process.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information on the arrangement of atoms, the lengths and angles of bonds, and the presence of specific functional groups.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include details on the reactants, products, mechanisms, and conditions of these reactions, as well as their yields and rates.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

  • Meldrum’s Acid

    • Field : Organic & Biomolecular Chemistry
    • Application : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
    • Method : Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
    • Results : This unique behavior has led to many innovative applications in synthetic chemistry .
  • pH Scale of Common Chemicals

    • Field : Chemistry
    • Application : The pH scale shows how acidic or basic a chemical is in aqueous solution (mixed with water) .
    • Method : The scale runs from 0 (most acidic) to 14 (most alkaline or basic), where 7 is neutral pH . Chemicals with pH values from 0 up to 7 are acids, those with a pH value of 7 are neutral, and those with pH values greater than 7 up to 14 are bases .
    • Results : This scale is widely used in chemistry to determine the acidity or basicity of various substances .
  • Peroxydisulfuric Acid

    • Field : Chemistry
    • Application : Peroxydisulfuric acid is a precursor to several salts including sodium peroxydisulfate, potassium peroxydisulfate, and ammonium peroxydisulfate .
    • Method : These salts are used to initiate the polymerization of acrylonitrile, styrene, and related monomers .
    • Results : This application exploits the tendency of the peroxydisulfate anion to undergo homolysis to produce radicals .
  • Meldrum’s Acid

    • Field : Organic & Biomolecular Chemistry
    • Application : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
    • Method : Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
    • Results : This unique behavior has led to many innovative applications in synthetic chemistry .
  • pH Scale of Common Chemicals

    • Field : Chemistry
    • Application : The pH scale shows how acidic or basic a chemical is in aqueous solution (mixed with water) .
    • Method : The scale runs from 0 (most acidic) to 14 (most alkaline or basic), where 7 is neutral pH . Chemicals with pH values from 0 up to 7 are acids, those with a pH value of 7 are neutral, and those with pH values greater than 7 up to 14 are bases .
    • Results : This scale is widely used in chemistry to determine the acidity or basicity of various substances .
  • Peroxydisulfuric Acid

    • Field : Chemistry
    • Application : Peroxydisulfuric acid is a precursor to several salts including sodium peroxydisulfate, potassium peroxydisulfate, and ammonium peroxydisulfate .
    • Method : These salts are used to initiate the polymerization of acrylonitrile, styrene, and related monomers .
    • Results : This application exploits the tendency of the peroxydisulfate anion to undergo homolysis to produce radicals .

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling, storage, and disposal.


Future Directions

This could include potential applications or uses for the compound, areas for further research, or ways to improve its synthesis or characterization.


properties

IUPAC Name

2-[[(2S)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCSCQSQSGDGES-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934519
Record name 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid

CAS RN

15250-41-6
Record name N,N′-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15250-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (propylenedinitrilo)tetra-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015250416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(carboxymethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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